1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 2-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzoates .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate
Uniqueness
What sets 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H11ClO4S2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO4S2/c15-11-4-2-1-3-9(11)13(16)19-12-5-7-20-14-10(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2 |
InChI Key |
JCAYIQYVBBLORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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